molecular formula C24H40O5 B043342 Allocholic acid CAS No. 2464-18-8

Allocholic acid

Cat. No. B043342
CAS RN: 2464-18-8
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-PGHAKIONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis techniques for complex molecules like allocholic acid often involve detailed organic synthesis strategies, leveraging both traditional and innovative methods. For example, advancements in asymmetric synthesis have been crucial for developing α-(trifluoromethyl)-containing α-amino acids, showcasing the precision required in constructing complex molecules with specific functional groups (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The analysis of molecular structures involves a combination of spectroscopic techniques and computational methods to determine the arrangement of atoms within a molecule. For example, the synthesis and characterization of diketopyrrolopyrroles highlight the importance of understanding optical properties in relation to molecular structure (Grzybowski & Gryko, 2015).

Chemical Reactions and Properties

Chemical properties of molecules like allocholic acid are closely tied to their functional groups and overall molecular architecture. Research on the synthesis and biological properties of amino acids and peptides containing tetrazolyl moieties illustrates the diverse reactivity and potential biological relevance of compounds with unique chemical functionalities (Popova & Trifonov, 2015).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystallinity, are essential for their practical application. The solvothermal synthesis of perovskites and pyrochlores, for example, demonstrates the impact of synthesis conditions on the physical properties of the resulting materials, offering insights into the crystallization processes of functional oxides under mild conditions (Modeshia & Walton, 2010).

Chemical Properties Analysis

Analyzing the chemical properties of compounds like allocholic acid involves understanding their reactivity, stability, and interactions with other molecules. The review of process synthesis provides a broad perspective on the strategies for creating complex chemical systems, highlighting the role of synthesis in achieving desired chemical properties (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

  • Chemistry and Biochemistry : Allocholic acid is a derivative of cholanoic acid where the hydrogen at C5 is alpha-oriented . It’s one of the allo bile acids, which are the 5 α-cholanoic acids . These acids are oxygenated at positions 3, 6, 7, and/or 12 . Allocholic acid is the 5 α-derivative of cholic acid . In biochemistry, bile acids like Allocholic acid are responsible for the solubilization of cholesterol and fat through mixed micelle formation with phospholipids .

  • Pharmacological Applications : Bile acids and their analogues, including Allocholic acid, have been extensively utilized as supramolecular receptors for various types of guest molecules and ions . Under certain defined conditions, the supramolecular association of bile acids and their derivatives leads to gel formation .

  • Olfactory Research : Allocholic acid and its derivative, 3-keto allocholic acid, have been studied in the context of olfactory research. Specifically, these compounds have been investigated for their role as pheromones in sea lampreys (Petromyzon marinus). The olfactory organs of female sea lampreys were found to be sensitive to these bile acids, with different response thresholds and potencies observed for the sulfated and non-sulfated forms . This research supports the hypothesis that male-specific bile acids function as a pheromone .

  • Chemical Synthesis : Allocholic acid can be obtained by treating the methyl ester of 5/3-bile acids in boiling p-cymine . This method of synthesis expands the range of available bile acids for further chemical and biological studies .

  • Environmental Monitoring : Allocholic acid, along with other bile acids, has been used in environmental monitoring studies. Specifically, the presence and concentration of these compounds in water bodies can provide information about the species present and their physiological states . For example, the detection of allocholic acid and other bile acids in a river could indicate the presence of sea lampreys, which are known to release these compounds .

  • Pharmaceutical Research : Allocholic acid, like other bile acids, has been studied for its potential pharmaceutical applications . These compounds have unique chemical properties that make them useful in drug delivery systems . For example, they can form micelles that can encapsulate drug molecules, enhancing their solubility and bioavailability .

Safety And Hazards

Allocholic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Allocholic acid has demonstrated its potential to ameliorate liver damage by inhibiting bile acid synthesis and promoting both bile acid efflux and renal elimination pathways, thus restoring bile acid homeostasis . This suggests that it could be further explored for its therapeutic potential in conditions related to liver damage and cholestasis .

properties

IUPAC Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-PGHAKIONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859117
Record name 5alpha-Allocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Allocholic acid

CAS RN

2464-18-8
Record name Allocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2464-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Allocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 251 °C
Record name Allocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allocholic acid
Reactant of Route 2
Allocholic acid
Reactant of Route 3
Allocholic acid
Reactant of Route 4
Allocholic acid
Reactant of Route 5
Allocholic acid
Reactant of Route 6
Allocholic acid

Citations

For This Compound
756
Citations
I Björkhem, J Gustafsson - European Journal of Biochemistry, 1971 - Wiley Online Library
… These 3-0x0-5a-steroids are converted into allocholic acid in rats with a biliary fistula [4]. … allocholic acid has been shown in the lizard, Iguana iguana [2], a species having allocholic acid …
Number of citations: 41 febs.onlinelibrary.wiley.com
IG Anderson, GAD Haslewood - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… material believed to be allocholic acid, and identical with the … we could fully separate allocholic acid from cholic acid after … described; it gave allocholic acid identical with the supposed '…
Number of citations: 55 www.ncbi.nlm.nih.gov
MM Mui, WH Elliott - Journal of Biological Chemistry, 1971 - Elsevier
… the latter material was identified as allocholic acid. One of the … cholesterol is converted to allocholic acid, allochenodeoxycholic … allochenodeoxycholic acid (I) and allocholic acid (II), we …
Number of citations: 23 www.sciencedirect.com
V Bokkenheuser, T Hoshita, EH Mosbach - Journal of Lipid Research, 1969 - Elsevier
An obligate anaerobic organism capable of dehydroxylating cholic acid to deoxycholic acid and allocholic acid to allodeoxycholic acid was isolated from feces of the rabbit. It was a …
Number of citations: 54 www.sciencedirect.com
SS Yun, AP Scott, W Li - Steroids, 2003 - Elsevier
This study reports the results of chemical and chromatographic studies which establish the presence of 3-keto allocholic acid (3kACA) in water extracts from spermiating male sea …
Number of citations: 52 www.sciencedirect.com
MN Mitra, WH Elliott - The Journal of Organic Chemistry, 1968 - ACS Publications
… Catalytic reductionof the latter substance provided allocholic acid as the major product; reduction with sodium borohydride afforded a better yield of the 3/3 epimer. Supporting evidence …
Number of citations: 43 pubs.acs.org
T KAZUNO, T BABA - Proceedings of the Japan Academy, 1951 - jstage.jst.go.jp
… allocholic acid) which crystallizes in needle-like form from ethyl-acetate and has mp 168, … allocholic acid at the present time. 3. $-allocholic acid shows positive Hammarsten and Mylius …
Number of citations: 4 www.jstage.jst.go.jp
SS Ali, H Farhat, WH Elliott - Journal of Lipid Research, 1976 - europepmc.org
… Alkaline hydrolysis of bile from 25 gallbladders provided 1.21 g of acidic material, about 90% of which was allocholic acid. Analyses by gas-liquid chromatography, and mass …
Number of citations: 11 europepmc.org
K Yamasaki, Y AYAKI, G YAMASAKI - The Journal of Biochemistry, 1972 - jstage.jst.go.jp
… it is very likely that one of them, allocholic acid(3ƒ¿, 7ƒ¿, 12ƒ¿-… was converted to allocholic acid as well as cholic acid in a … -7ƒ¿-hydroxycholesterol to allocholic acid in rats and rabbits …
Number of citations: 8 www.jstage.jst.go.jp
K YAMASAKI, S IKAWA, Y AYAKI… - The Journal of …, 1972 - jstage.jst.go.jp
… that allocholic acid (3ƒ¿,7ƒ¿,12ƒ¿-trihydroxy-5ƒ¿- … This paper reports that allocholic acid was isolated in very small quantity from ox and carp bile. It is probably a primary bile acid in …
Number of citations: 6 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.